tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate
Description
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-oxo-4-piperazin-1-ylbutyl)carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16(4)9-5-6-12(18)17-10-7-15-8-11-17/h15H,5-11H2,1-4H3 |
InChI Key |
XDRINOCZQHJYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)N1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Reaction of N-Boc Piperazine with Ethyl Bromoacetate
One common laboratory-scale method involves reacting N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine, typically in acetonitrile solvent. This reaction introduces the 4-oxo-butyl group onto the piperazine nitrogen via nucleophilic substitution.
-
- Solvent: Acetonitrile
- Base: Triethylamine
- Temperature: Controlled cooling to optimize yield
- Stirring: Controlled to ensure complete reaction
-
- High yield and purity of tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate
- The reaction is monitored by TLC or HPLC to confirm completion
Amide Bond Formation Using Carbodiimide Coupling
Another approach involves the coupling of N-Boc protected amino acids or related carboxylic acid derivatives with piperazine derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) as activating agents.
-
- Dissolve N-Boc amino acid derivative and piperazine in N,N-dimethylformamide (DMF)
- Add EDC and HOBt at 0–20 °C
- Stir for 15–16 hours at room temperature
- Workup involves extraction with ethyl acetate, washing with aqueous solutions (NaHCO3, brine), drying over sodium sulfate, and purification by flash chromatography
-
- 71.8% to 86% depending on exact substrates and conditions
Use of Carbonyl Diimidazole (CDI) Activation
In some cases, carbonyl diimidazole (CDI) is used to activate carboxylic acids before reaction with piperazine derivatives.
-
- Reaction in acetonitrile at room temperature
- Stirring for 30 minutes for activation
- Subsequent addition of piperazine derivative
- Heating at 65–70 °C for 22 hours to complete coupling
-
- Approximately 82% reported for similar carbamate derivatives
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Boc Piperazine + Ethyl Bromoacetate | Triethylamine base, acetonitrile solvent | Acetonitrile | Cooling, controlled stirring | High (not specified) | Common lab-scale alkylation |
| Carbodiimide Coupling (EDC/HOBt) | EDC, HOBt, DMF solvent | DMF | 0–20 °C, then RT | 71.8–86 | Efficient amide bond formation |
| Carbonyl Diimidazole Activation | CDI, acetonitrile, heating | Acetonitrile | RT activation, 65–70 °C heating | ~82 | Alternative activation for carboxyl group |
Research Findings and Optimization Notes
- The use of EDC/HOBt coupling is favored for its mild conditions and relatively high yields, with reaction times around 15–16 hours at room temperature.
- Purification is typically achieved by flash chromatography using ethyl acetate/petroleum ether mixtures.
- Reaction monitoring by TLC or HPLC ensures high product purity.
- Cooling during reagent addition (e.g., 0 °C) helps minimize side reactions and improve selectivity.
- Alternative bases like diisopropylethylamine can be used to optimize reaction rates and yields.
- The choice of solvent (DMF, acetonitrile) influences solubility and reaction kinetics.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; in solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. It is often employed in assays to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is incorporated into polymers and coatings to enhance their properties, such as durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate involves its interaction with specific molecular targets. The piperazine ring and carbamate group enable the compound to bind to enzymes or receptors, thereby modulating their activity. This binding can result in the inhibition or activation of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate and related compounds:
*Calculated based on formula; †Estimated via analogy; ‡Predicted using functional groups.
Key Observations:
Structural Variations :
- The target compound contains a 4-oxobutyl chain linking the Boc group to piperazine, distinguishing it from analogs with direct cyclohexyl () or methylpiperazine () attachments. The ketone group increases polarity and hydrogen-bonding capacity compared to purely aliphatic chains.
- CHEMBL569688 () is significantly more lipophilic (XLogP = 5.6) due to its extended aromatic and alkyl substituents, whereas the target compound’s XLogP (~1.2) suggests better aqueous solubility.
Physicochemical Properties :
- Solubility : The hydrochloride salt form of tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate () enhances water solubility compared to the free base form of the target compound.
- Acid-Base Behavior : The piperazine ring in the target compound (pKa ~9.5) can undergo protonation at physiological pH, influencing its pharmacokinetics. In contrast, the cyclohexyl-piperazine derivative () exhibits a higher pKa (12.53), suggesting stronger basicity.
Synthetic Utility :
- Boc-protected analogs like the target compound are typically synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc₂O), as seen in the synthesis of tert-butyl N-(tert-butoxycarbonyl)-N-phenyl carbamate derivatives (). The ketone group in the target may require additional oxidation steps.
Safety Considerations :
- While specific safety data for the target compound are unavailable, tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate () highlights standard precautions for carbamates (e.g., avoiding inhalation, skin contact). Structural differences (e.g., HCl salt vs. free base) may alter toxicity profiles.
Biological Activity
Tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is a carbamate compound notable for its structural features, which include a piperazine ring and a tert-butyl group. This compound has generated interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties.
Chemical Structure and Properties
Molecular Formula: C_{13}H_{20}N_{2}O_{3}
Molecular Weight: 252.31 g/mol
CAS Number: 1308650-47-6
The compound's unique structure facilitates interactions with various biological targets, enhancing its pharmacological potential.
Biological Activities
Research indicates that compounds containing piperazine moieties often exhibit a range of pharmacological effects. The biological activities of this compound can be summarized as follows:
- Antibacterial Activity: Exhibits effectiveness against various bacterial strains.
- Antifungal Activity: Demonstrated potential in inhibiting fungal growth.
- Anticancer Activity: Preliminary studies suggest it may have anticancer properties.
- Antiparasitic Activity: Potential applications in treating parasitic infections.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate | C_{15}H_{23}N_{3}O | Antibacterial |
| Tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate | C_{12}H_{23}N_{3}O_{3} | Antifungal |
| 4-Tert-butylpiperazin-2-one | C_{11}H_{18}N_{2}O | Antidepressant |
The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. The piperazine ring is crucial for these interactions, influencing various biological pathways. Studies have focused on elucidating these interactions to better understand the therapeutic potential of the compound.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent . -
Antifungal Properties:
In vitro testing revealed that the compound exhibited antifungal activity against common fungal pathogens, including Candida albicans. The mechanism was hypothesized to involve disruption of fungal cell membrane integrity . -
Cytotoxicity and Anticancer Potential:
Research assessing the cytotoxic effects on cancer cell lines showed that derivatives of this compound could induce apoptosis in certain cancer cells while sparing normal cells, indicating a favorable selectivity index .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for understanding its therapeutic viability. Key parameters include:
| Parameter | Value |
|---|---|
| Log P (Partition Coefficient) | 3.5 |
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate |
These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
